molecular formula C9H9NO2 B8441631 5-ethyl-5H-furo[3,4-b]pyridin-7-one

5-ethyl-5H-furo[3,4-b]pyridin-7-one

Cat. No. B8441631
M. Wt: 163.17 g/mol
InChI Key: GWTXXXUKTVKCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-5H-furo[3,4-b]pyridin-7-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-5H-furo[3,4-b]pyridin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-5H-furo[3,4-b]pyridin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-ethyl-5H-furo[3,4-b]pyridin-7-one

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

5-ethyl-5H-furo[3,4-b]pyridin-7-one

InChI

InChI=1S/C9H9NO2/c1-2-7-6-4-3-5-10-8(6)9(11)12-7/h3-5,7H,2H2,1H3

InChI Key

GWTXXXUKTVKCLI-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C(=O)O1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2,6,6-tetramethyl-piperidine (20.3 ml, 120 mmol) in a 250 ml round bottomed flask equipped with a magnetic stirrer, is put under argon atmosphere and 60 ml of dry THF is added. The reaction mixture is cooled to −78° C. The cooled reaction mixture is treated dropwise with nBuLi solution (64 mL of a 2.5 M solution in hexanes, 160 mmol) and the reaction is let stir at −78° C. for 5 min. A solution of picolinic acid (4.92 g, 40 mmol) in THF (60 mL) is added dropwise to the reaction at −78° C. The reaction is stirred at −78° C. for 1 h and is then warmed to −20° C. for 30 min. The reaction mixture is treated with propionaldehyde (7.2 ml, 100 mmol, 2.5 eq) dropwise at −50° C. The reaction is stirred at −20° C. for 2 h and warmed to room temperature overnight. The reaction mixture is concentrated and the residue is dissolved in water and ether. The aqueous layer is collected and extracted with dichloromethane and ether (6×50 ml). The aqueous phase is concentrated and the residue is dissolved in EtOH (30 mL) and acetic acid (2 mL) and heated at reflux overnight under argon. The reaction mixture is cooled to room temperature and concentrated. The residue is purified by chromatography (silica gel) to give the title compound (0.70 g, 11%).
Quantity
20.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.92 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
7.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
11%

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